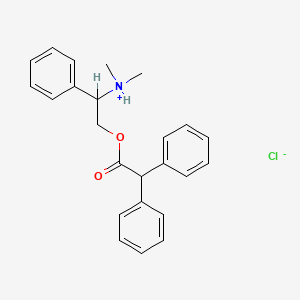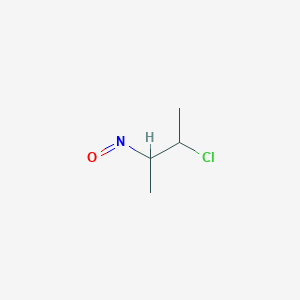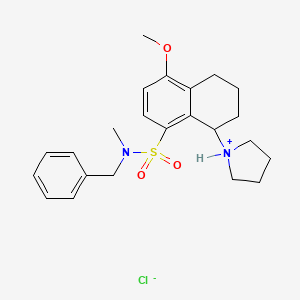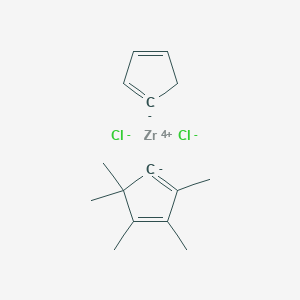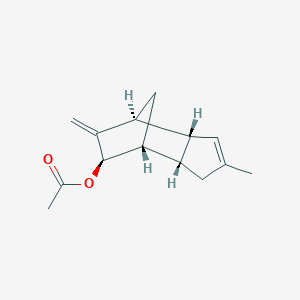
4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-2-methyl-5-methylene-, acetate, (3aR,4R,6S,7S,7aR)-rel-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-2-methyl-5-methylene-, acetate, (3aR,4R,6S,7S,7aR)-rel- typically involves multiple steps, including the formation of the indene ring system and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the indene ring system through cyclization of appropriate precursors.
Functional Group Transformations: Introduction of functional groups such as hydroxyl and acetate groups through reactions like esterification and hydroxylation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-2-methyl-5-methylene-, acetate, (3aR,4R,6S,7S,7aR)-rel- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic treatments.
Industry: Use in the production of materials with specific properties.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific interactions with molecular targets. This may involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes. Detailed studies would be required to elucidate the exact mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indene: The parent compound with a simpler structure.
1H-Indene-6-ol: A related compound with a hydroxyl group.
2-Methyl-1H-indene: A methyl-substituted indene.
Uniqueness
4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-2-methyl-5-methylene-, acetate, (3aR,4R,6S,7S,7aR)-rel- is unique due to its specific functional groups and stereochemistry, which may confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
81836-17-1 |
|---|---|
Molekularformel |
C14H18O2 |
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
[(1S,2S,6S,7R,8R)-4-methyl-9-methylidene-8-tricyclo[5.2.1.02,6]dec-3-enyl] acetate |
InChI |
InChI=1S/C14H18O2/c1-7-4-11-10-6-13(12(11)5-7)14(8(10)2)16-9(3)15/h4,10-14H,2,5-6H2,1,3H3/t10-,11+,12+,13-,14+/m1/s1 |
InChI-Schlüssel |
WRWCOPOETDQPAY-HTOAHKCRSA-N |
Isomerische SMILES |
CC1=C[C@H]2[C@@H]3C[C@H]([C@H]2C1)[C@H](C3=C)OC(=O)C |
Kanonische SMILES |
CC1=CC2C3CC(C2C1)C(C3=C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclopentanecarboxylicacid, 1-[[2-(methylamino)acetyl]amino]-](/img/structure/B13786625.png)
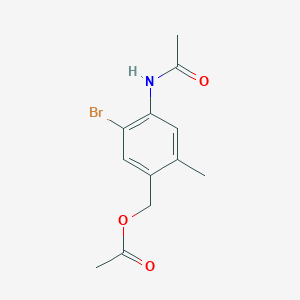
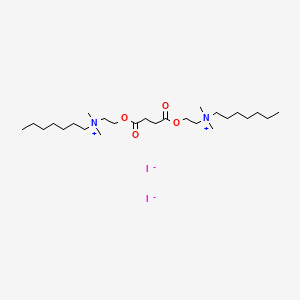

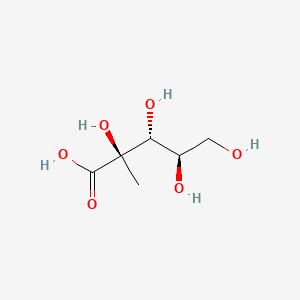
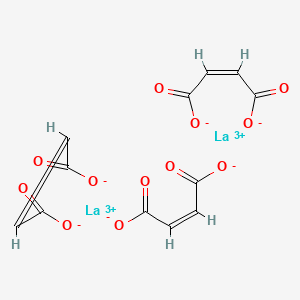
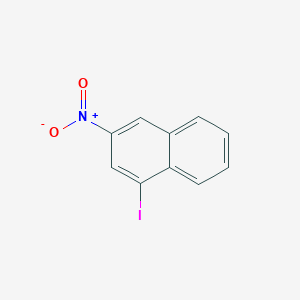
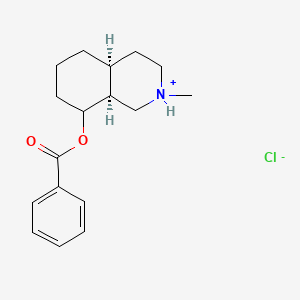
![Benzoic acid, 2,3,4,5-tetrachloro-6-[(dihexylamino)carbonyl]-](/img/structure/B13786674.png)
